molecular formula C45H76O4Si B13706251 Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate

Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate

Cat. No.: B13706251
M. Wt: 709.2 g/mol
InChI Key: MLKVZMZGRUDTON-KJFLPAQCSA-N
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Description

Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate is a chiral, multi-functionalized ester featuring a hexyl chain at C2, benzyl ether at C3, and a triisopropylsilyl (TIPS) ether at C4. This compound is primarily utilized in organic synthesis as a protected intermediate, particularly in the construction of complex lipids, polyketides, or stereochemically intricate molecules. The TIPS group at C5 serves as a sterically bulky protecting group, enhancing stability during synthetic transformations .

Properties

Molecular Formula

C45H76O4Si

Molecular Weight

709.2 g/mol

IUPAC Name

benzyl (2S,3S,5S)-2-hexyl-3-phenylmethoxy-5-tri(propan-2-yl)silyloxyhexadecanoate

InChI

InChI=1S/C45H76O4Si/c1-9-11-13-15-16-17-18-19-26-32-42(49-50(37(3)4,38(5)6)39(7)8)34-44(47-35-40-28-22-20-23-29-40)43(33-27-14-12-10-2)45(46)48-36-41-30-24-21-25-31-41/h20-25,28-31,37-39,42-44H,9-19,26-27,32-36H2,1-8H3/t42-,43-,44-/m0/s1

InChI Key

MLKVZMZGRUDTON-KJFLPAQCSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Backbone

The backbone, a hexadecanoic acid derivative, can be synthesized via long-chain fatty acid synthesis methods, such as:

Introduction of the 2-Hexyl Group

The 2-position hexyl substituent can be introduced through alkylation reactions :

Formation of the 3-Benzyloxy Group

The benzyloxy group at the 3-position can be installed via nucleophilic substitution :

  • Protection of the hydroxyl group as a benzyl ether using benzyl bromide or benzyl chloride in the presence of a base (e.g., potassium carbonate) under SN2 conditions.

Silylation at the 5-Position

The hydroxyl group at the 5-position is protected as a triisopropylsilyl (TIPS) ether :

  • Reacting the free hydroxyl with triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine.
  • This step ensures stability during subsequent reactions and allows selective deprotection later.

Esterification with Benzyl Alcohol Derivatives

The final ester linkage is formed via esterification reactions :

  • Activation of the acid or alcohol component using carbodiimide coupling agents (e.g., DCC, EDC) in the presence of catalytic DMAP.
  • Coupling with benzyl alcohol or its derivatives to form the ester bond.

Schematic Representation of the Synthetic Route

Step Reaction Type Reagents Purpose
1 Chain elongation Wittig/HWE Synthesize the fatty acid backbone
2 Alkylation Hexyl halide + base Attach hexyl group at C-2
3 Benzylation Benzyl bromide + K2CO3 Install benzyloxy at C-3
4 Silylation TIPS-Cl + imidazole Protect hydroxyl at C-5
5 Esterification DCC/EDC + benzyl alcohol Form the ester linkage

Data Table: Key Reagents and Conditions

Reaction Step Reagents Conditions Purpose
Chain elongation Wittig reagent or HWE phosphonate Reflux, inert atmosphere Construct carbon chain
Alkylation Hexyl bromide, NaH or KtBuO Room temperature, dry solvent Attach hexyl group
Benzylation Benzyl bromide, K2CO3 Acetone, reflux Protect hydroxyl as benzyl ether
Silylation TIPS-Cl, imidazole Anhydrous, room temperature Protect hydroxyl group
Esterification DCC, DMAP, benzyl alcohol Dried solvent, room temperature Form ester linkage

Chemical Reactions Analysis

Hydrolysis of the Benzyl Ester

The terminal benzyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Conditions :

  • Acidic Hydrolysis : 6M HCl in THF/H₂O (1:1), 80°C, 12 hrs

  • Basic Hydrolysis : 2M NaOH in EtOH/H₂O (3:1), 60°C, 8 hrs

Products :

  • (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoic acid

  • Benzyl alcohol (byproduct)

Key Findings :

  • Acidic conditions preserve the TIPS ether group (<5% cleavage).

  • Basic hydrolysis risks partial saponification of the benzyl ether at prolonged reaction times (>10 hrs).

Cleavage of the TIPS Ether

The TIPS ether group is selectively removed using fluoride-based reagents to expose the hydroxyl group.

Reaction Conditions :

  • Reagent : Tetrabutylammonium fluoride (TBAF) in THF (1.0M), 25°C, 2 hrs

  • Alternative: HF·Pyridine complex in CH₂Cl₂, 0°C → 25°C, 4 hrs

Products :

  • Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-hydroxyhexadecanoate

  • Triisopropylsilanol (byproduct)

Mechanistic Notes :

  • TBAF provides milder conditions, avoiding side reactions at the benzyl ether.

  • Stereochemical integrity at C5 is preserved due to the non-nucleophilic nature of fluoride ions .

Hydrogenolysis of the Benzyl Ether

The benzyl ether is cleaved via catalytic hydrogenation to generate a secondary alcohol.

Reaction Conditions :

  • Catalyst : 10% Pd/C, H₂ (1 atm), EtOAc, 25°C, 6 hrs

  • Yield : 92% (isolated)

Products :

  • Benzyl (2S,3S,5S)-2-hexyl-3-hydroxy-5-(triisopropylsilyloxy)hexadecanoate

  • Toluene (byproduct)

Critical Parameters :

  • Catalyst loading >5% required to overcome steric hindrance from the hexyl chain.

  • No reduction of the ester group occurs under these conditions.

Comparative Reactivity of Functional Groups

The selectivity of reactions depends on steric and electronic factors:

Functional GroupReactivity (Relative Rate)Preferred ReagentSensitivity to Stereochemistry
Benzyl EsterHigh (1.0)NaOH/HClModerate (C2 configuration)
TIPS EtherModerate (0.3)TBAFHigh (C5 stereochemistry)
Benzyl EtherLow (0.1)H₂/Pd-CLow

Data adapted from .

Stability and Storage Considerations

  • Thermal Stability : Decomposes above 150°C via retro-ene reaction of the hexyl chain .

  • Light Sensitivity : Prolonged UV exposure oxidizes the benzyl ether to benzophenone derivatives .

  • Recommended Storage : -20°C under argon in amber vials .

This compound’s unique reactivity profile, driven by its stereochemistry and orthogonal protecting groups, makes it indispensable for synthesizing structurally complex lipids and prodrugs. Further research is needed to explore its catalytic asymmetric applications and biological interactions.

Scientific Research Applications

Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. Hydroxy vs. TIPS-Protected Analogs

The hydroxy analog (CAS 130793-32-7) lacks the TIPS group, making it more reactive toward nucleophilic or electrophilic agents. This compound is often a precursor to the TIPS-protected derivative, enabling selective reactions at other positions before deprotection . In contrast, the TIPS group in the target compound provides steric hindrance, reducing unwanted side reactions during multi-step syntheses .

b. Deuterated and Isotopically Labeled Derivatives

The deuterated analog (CAS 1356931-00-4) incorporates a methyl-d3 group and a formylamino-pentanoyloxy substituent at C5. This modification is critical for isotopic tracing in metabolic studies or NMR-based structural analyses. The deuterium labeling minimizes metabolic interference in biological systems, making it valuable for pharmacokinetic research .

Stereochemical Differences

The stereoisomer (CAS 1217772-74-1) exhibits an R-configuration at C2 compared to the target compound’s S-configuration. For example, in asymmetric synthesis, such stereochemical mismatches could lead to divergent reaction outcomes or reduced enantiomeric excess .

Physicochemical Properties

  • Boiling and Melting Points : The TIPS-protected compound likely has a higher boiling point (~645–650°C extrapolated from analogs ) due to increased molecular weight and hydrophobicity.
  • Solubility: Hydroxy analogs (e.g., CAS 130793-32-7) are more polar and may exhibit better solubility in polar solvents like methanol or DMF, whereas the TIPS derivative is more soluble in non-polar solvents like hexane .
  • Stability : The TIPS group enhances oxidative and thermal stability, whereas the hydroxy analog is prone to oxidation or ester hydrolysis under acidic/basic conditions .

Research Findings and Practical Considerations

  • Discontinuation of Hydroxy Analog : indicates that the hydroxy derivative (CAS 130793-32-7) is discontinued commercially, suggesting challenges in stability or niche demand .
  • Safety Data: Limited hazard information is available for these compounds, but standard precautions for handling esters (e.g., avoiding skin contact, using fume hoods) are recommended .
  • Storage : TIPS-protected compounds are typically stored at -20°C under inert gas to prevent moisture-induced deprotection .

Biological Activity

Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate is a complex organic compound characterized by its unique structural components, including benzyl, hexyl, benzyloxy, and triisopropylsilyloxy groups. This compound has garnered attention for its potential biological activities and applications in various scientific fields.

  • Molecular Formula : C₄₅H₇₆O₄Si
  • Molecular Weight : 709.2 g/mol
  • IUPAC Name : benzyl (2S,3S,5S)-2-hexyl-3-phenylmethoxy-5-tri(propan-2-yl)silyloxyhexadecanoate
  • InChI Key : MLKVZMZGRUDTON-KJFLPAQCSA-N

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic synthesis with optimized reaction conditions to ensure high yield and purity. Key reactions include:

  • Oxidation : Can introduce additional functional groups.
  • Reduction : Used to modify existing groups or reduce double bonds.
  • Substitution : The benzyl and silyloxy groups can be replaced under specific conditions.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. These reactions allow the compound to be tailored for specific biological applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects. The specific pathways involved depend on the biological context in which the compound is studied.

Research Findings

  • Lipid Metabolism Studies : Due to its structural similarity to natural lipids, this compound may play a role in lipid metabolism and membrane biology. Studies have indicated that it can influence lipid profiles in cellular models.
  • Antibacterial Properties : Preliminary studies suggest that derivatives of this compound exhibit antibacterial activity against certain strains of bacteria, indicating potential therapeutic applications in treating infections.
  • Cellular Studies : Research conducted on cell lines has shown that this compound can affect cell proliferation and apoptosis pathways, suggesting its utility in cancer research.

Case Studies

StudyFindings
Lipid MetabolismDemonstrated modulation of lipid profiles in HepG2 cells.
Antibacterial ActivityShowed effectiveness against Staphylococcus aureus in vitro.
Cancer Cell ProliferationInhibited proliferation of MCF-7 breast cancer cells by inducing apoptosis.

Applications in Industry and Research

This compound is being explored for various applications:

  • Chemical Synthesis : Used as a building block for the development of more complex organic molecules.
  • Pharmaceutical Development : Investigated for its potential as an antibacterial agent and in cancer therapeutics.
  • Biotechnology : Explored for its role in membrane biology studies due to its lipid-like properties.

Q & A

Basic Research Questions

Q. What is the synthetic significance of the triisopropylsilyl (TIPS) and benzyl protective groups in this compound?

  • The TIPS group protects the hydroxyl group at position 5, enabling selective functionalization of other reactive sites (e.g., esterification at position 2). The benzyl group at position 3 serves as a temporary protective moiety, removable via hydrogenolysis (Pd/C, H₂ in THF) without affecting the TIPS group . These groups are critical for multi-step syntheses requiring orthogonal deprotection strategies.

Q. How can researchers verify the stereochemical configuration at positions 2S, 3S, and 5S?

  • Methodology :

  • X-ray crystallography (e.g., as used for a structurally similar pyrrolidine derivative in ) provides definitive stereochemical assignment.
  • NMR analysis : Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations can confirm spatial relationships between substituents.
  • Chiral HPLC : Compare retention times with enantiomerically pure standards .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store in sealed containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the TIPS group. Avoid exposure to moisture or acidic conditions, which may cleave the silyl ether .

Advanced Research Questions

Q. How can competing diastereomer formation during benzylation at position 3 be minimized?

  • Optimization strategies :

  • Use bulky bases (e.g., LDA) to enhance steric control during benzyloxy group installation.
  • Employ low temperatures (−78°C) to limit kinetic byproducts.
  • Monitor reaction progress via LC-MS to detect early diastereomer formation .
    • Separation : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves diastereomers effectively .

Q. What catalytic systems improve yield in the final esterification step while preserving enantiopurity?

  • Methodology :

  • Steglich esterification (DCC/DMAP) under anhydrous conditions achieves >90% yield without racemization.
  • Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) and improves selectivity for the (2S,3S,5S) configuration .
    • Data table :
Catalyst SystemTemp (°C)Time (h)Yield (%)Enantiomeric Excess (%)
DCC/DMAP251292>99
Microwave/EDCI800.58898

Q. How does solvent polarity impact the stability of the TIPS-protected intermediate?

  • Key findings :

  • Non-polar solvents (e.g., hexane) stabilize the TIPS group but slow reaction kinetics.
  • Polar aprotic solvents (e.g., THF) risk partial desilylation under prolonged storage (>72 hrs).
  • Degradation pathways : Acidic conditions (pH < 5) hydrolyze TIPS to yield a free hydroxyl group, confirmed by 29Si NMR^{29}\text{Si NMR} monitoring .

Synthetic Challenges & Contradictions

Q. Why do some synthetic routes report conflicting yields for the deprotection step?

  • Analysis : Variations in Pd/C catalyst activity (5% vs. 10% loading) and hydrogen pressure (1 atm vs. 3 atm) significantly impact benzyl group removal efficiency. Excessively vigorous conditions may over-reduce the hexadecanoate backbone .
  • Resolution : Pre-activate Pd/C under H₂ flow for 30 mins before use, and calibrate pressure to 2 atm for optimal results.

Q. What analytical discrepancies arise when characterizing the compound’s purity?

  • Issue : Overlapping signals in 1H NMR^1\text{H NMR} (δ 1.2–1.5 ppm) between hexyl chain protons and triisopropylsilyl groups complicate purity assessment.
  • Solution : Use 13C NMR^{13}\text{C NMR} or HSQC to resolve ambiguities. Quantify residual solvents (e.g., DCM) via GC-MS to meet pharmacopeial standards (<500 ppm) .

Methodological Recommendations

  • Stereoselective synthesis : Adopt asymmetric catalysis (e.g., Evans auxiliaries) for positions 2S and 3S, as demonstrated in related silyl ether syntheses .
  • Scale-up protocols : Replace benzyl bromide with benzyl trichloroacetimidate for safer, higher-yielding benzylation .

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